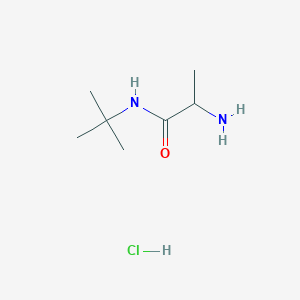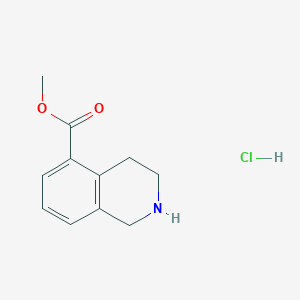![molecular formula C12H10Cl2N2OS B1522100 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide CAS No. 21278-70-6](/img/structure/B1522100.png)
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide
説明
“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide” is a chemical compound that is part of the thiazole family . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are used in various fields, including proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared and screened for their preliminary in vitro antibacterial activity .Molecular Structure Analysis
The molecular structure of “N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide” is characterized by a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular formula is C12H10Cl2N2OS .科学的研究の応用
Molecular Structure and Crystallography
- Molecular Structure Analysis : Saravanan et al. (2016) detailed the molecular structure of a related acetamide, highlighting the orientation of the chlorophenyl ring to the thiazole ring and the formation of intermolecular interactions within the crystal structure, contributing to our understanding of its molecular arrangement and potential applications in material science or molecular engineering (Saravanan et al., 2016).
Synthesis and Chemical Properties
- Synthetic Routes : Yu et al. (2014) and Boechat et al. (2011) discussed the synthesis of related compounds, shedding light on the chemical reactions and conditions conducive to forming such molecules. This information is vital for researchers looking to synthesize similar compounds for various applications, ranging from material science to pharmacology (Yu et al., 2014); (Boechat et al., 2011).
Bioactive Compound Studies
- Ligand-Protein Interactions and Photovoltaic Efficiency : Mary et al. (2020) explored the vibrational spectra, electronic properties, and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs. This research has implications for developing new materials for dye-sensitized solar cells (DSSCs) and understanding how these compounds interact with biological targets, which can be crucial for designing more efficient drugs or bioactive materials (Mary et al., 2020).
Metabolic Studies
- Metabolism in Rats : Research by Bakke et al. (1981) and Chatfield & Hunter (1973) provided insights into the metabolism of related thiazole compounds in rats, proposing mechanisms for their metabolic transformations. These studies are essential for understanding the environmental and biological degradation processes of such compounds, which can inform their safe and effective use in various applications (Bakke et al., 1981); (Chatfield & Hunter, 1973).
Anticancer and Antimicrobial Studies
- Anticancer and Antimicrobial Activities : Investigations into the anticancer and antimicrobial activities of acetamide derivatives by Yurttaş et al. (2015), Duran & Demirayak (2012), and others have demonstrated the potential therapeutic applications of these compounds. Such studies contribute to the development of new drugs and understanding the molecular basis of their activities (Yurttaş et al., 2015); (Duran & Demirayak, 2012).
Pharmacological Evaluation
- Analgesic and Anti-inflammatory Activity : Kumar & Mishra (2020) highlighted the synthesis and pharmacological evaluation of acetamide derivatives, indicating their potential analgesic and anti-inflammatory properties. This research is pivotal for drug discovery efforts aiming at treating pain and inflammation (Kumar & Mishra, 2020).
特性
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-8(17)16(11-4-2-9(14)3-5-11)12-15-10(6-13)7-18-12/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECYJZKMPBHCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



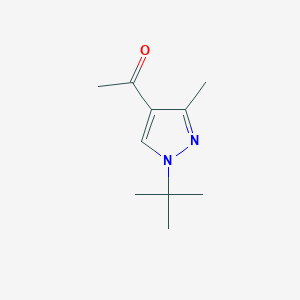
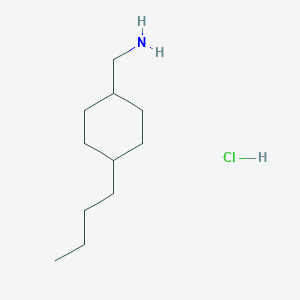
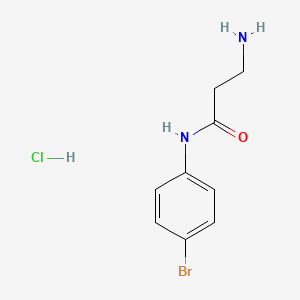
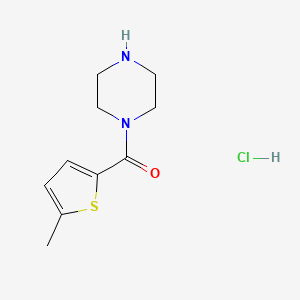
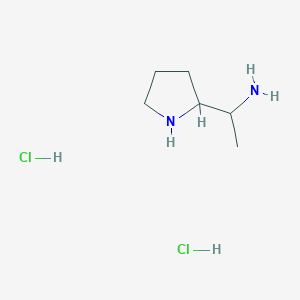
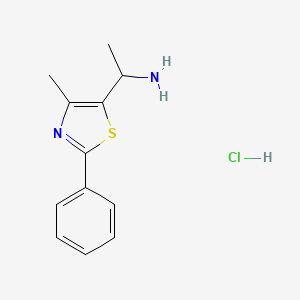
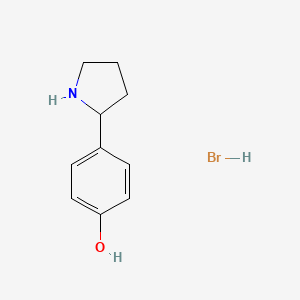
![1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1522027.png)
![2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B1522028.png)


![4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1522036.png)
